molecular formula C11H10N2 B131099 3-Amino-4-phenylpyridine CAS No. 146140-99-0

3-Amino-4-phenylpyridine

Cat. No. B131099
M. Wt: 170.21 g/mol
InChI Key: JXWKYMYEJLKQLL-UHFFFAOYSA-N
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Description

3-Amino-4-phenylpyridine is an organic compound with the molecular formula C11H10N2 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 4-phenyl-3-pyridinamine .


Synthesis Analysis

The synthesis of 3-amino-4-phenylpyridine derivatives involves lithiating 3-Pivaloylaminopyridines with butyl-lithium before reacting with iodine as an electrophile to afford 4-iodo-3-pivaloylaminopyridines . The cross-coupling of the latter with suitable phenylboronic acids gives the desired product .


Molecular Structure Analysis

The InChI code for 3-Amino-4-phenylpyridine is 1S/C11H10N2/c12-11-8-13-7-6-10 (11)9-4-2-1-3-5-9/h1-8H,12H2 .


Physical And Chemical Properties Analysis

3-Amino-4-phenylpyridine has a predicted boiling point of 334.6±22.0 °C . It has a density of 1.133 . The compound is stored at 2-8°C, protected from light .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antiradical Activity : The reaction of 3-amino-4-phenylpyridine derivatives with aromatic aldehydes and their subsequent reduction leads to compounds with demonstrated antiradical activity, particularly against DPPH and ABTS radicals (Kulakov et al., 2018).

Neurotropic Activity

  • Neurotropic Applications : Some derivatives of 3-amino-4-phenylpyridine have shown promising neurotropic activities, exhibiting tranquilizing (anxiolytic) and antidepressant effects. These effects are observed in preliminary in vivo studies, indicating the potential for therapeutic applications (Palamarchuk et al., 2021).

Applications in Imaging and Detection

  • Phosphorescence Imaging : Tris(2-phenylpyridine) iridium(III) complexes, which include 3-amino-4-phenylpyridine structures, have been used in cellular uptake and localization studies. These compounds exhibit phosphorescent properties useful for imaging in living cells (Steunenberg et al., 2012).

Chemosensor Development

  • Fluorescent Chemosensors : Derivatives of 3-amino-4-phenylpyridine have been used in the development of novel fluorescent chemosensors, particularly for the detection of Cr3+ ions. These sensors show significant fluorescence enhancement upon binding with Cr3+, demonstrating the potential for environmental and analytical applications (Chalmardi et al., 2017).

Photophysical Studies

  • Photophysical Behavior : Research on aminopyridine derivatives, including 3-amino-4-phenylpyridine, has led to insights into their photophysical properties. These studies are essential for understanding the behavior of these compounds under different light and energy conditions, which is crucial for applications in photochemistry and materials science (Kisel et al., 2017).

Crystallographic and Solid-State Studies

  • Crystal Structure Analysis : Investigations into multi-component crystals of 4-phenylpyridine, closely related to 3-amino-4-phenylpyridine, provide insights into hydrogen bonding and proton transfer in solid-state chemistry. Such studies are important for material design and understanding molecular interactions in crystals (Seaton et al., 2013).

Complexes with Metal Ions

  • Metal Complexes for Surface Functionalization : 3-Amino-4-phenylpyridine derivatives have been used to create complexes with metals like iridium and ruthenium. These complexes are utilized for functionalizing surfaces, which is a crucial step in creating sensitive and specific sensors or catalysts (Sandroni et al., 2010).

Chemical Reactivity and Modification

  • Chemical Reactivity Studies : Research into the chemical behavior of positively charged phenyl radicals, including derivatives of 3-amino-4-phenylpyridine, has provided valuable insights into their reactivity with amino acids. This is significant for understanding and manipulating these molecules in various chemical and biological contexts (Huang & Kenttämaa, 2005).

Therapeutic Applications

  • Potential Alzheimer's Disease Therapy : Studies on luminescent Ru(II) phenanthroline complexes, which involve 3-amino-4-phenylpyridine structures, indicate their use in real-time imaging of Aβ self-aggregation, a key factor in Alzheimer's disease. These complexes also exhibit potential as therapeutic agents due to their neuroprotective properties (Silva et al., 2016).

Safety And Hazards

3-Amino-4-phenylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWKYMYEJLKQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376589
Record name 3-Amino-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenylpyridine

CAS RN

146140-99-0
Record name 3-Amino-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
F Marsais, JC Rovera, A Turck, A Godard… - Journal of the …, 1990 - pubs.rsc.org
… An efficient synthesis of 3-amino-4-phenylpyridine derivatives is reported. 3- Pivaloylaminopyridines were lithiated by butyl-lithium before reaction with iodine as electrophile to …
Number of citations: 13 pubs.rsc.org
H Alyar, M Bahat - Asian Journal of Chemistry, 2012 - websitem.karatekin.edu.tr
… The NH2 and NO2 substituted 3-amino-4-phenylpyridine … methyl-4phenylpyridine, 3-amino-4-phenylpyridine and 3-nitro-… 4-phenylpyridine except for 3-amino-4-phenylpyridine, 2-nitro-4-…
Number of citations: 7 websitem.karatekin.edu.tr
F Marsais, JC Rovera, A Turck, A Godard, G Qubguiner - Citeseer
… An efficient synthesis of 3-amino-4-phenylpyridine derivatives is reported. 3- Pivaloylaminopyridines were lithiated by butyl-lithium before reaction with iodine as electrophile to …
Number of citations: 0 citeseerx.ist.psu.edu
IV Kulakov, MV Matsukevich, ML Levin… - Synlett, 2018 - thieme-connect.com
… Under these conditions, no significant oxidative aromatization occurs, as we previously described for the phenyl analogue, 3-amino-4-phenylpyridine-2(1H)-one (4a). Oxidation of 5,7-…
Number of citations: 17 www.thieme-connect.com
H Alyar, M Bahat - nsc10.cankaya.edu.tr
In this study, the torsional dependence of the electronic energy and nonlinear optical properties of some derivatives of 4-phenylpyridine molecule has been investigated by quantum …
Number of citations: 0 nsc10.cankaya.edu.tr
J Otsuki, K Narutaki - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
… 3-Amino-4-phenylpyridine. This compound was previously … in acetic acid26b afforded 3-amino-4-phenylpyridine. Ph-3-… g/5 mL) and a solution of 3-amino-4-phenylpyridine (202 mg, 1.18 …
Number of citations: 46 www.journal.csj.jp
IV Palamarchuk, DN Ogurtsova, TM Seilkhanov… - Russian Journal of …, 2019 - Springer
The reaction of nucleophilic substitution of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide and 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine with …
Number of citations: 4 link.springer.com
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
A new method for preparing 3‐amino‐2‐chloropyridines with a substituent (methyl, phenyl, carbox‐amide, methoxycarbonyl, acetyl, benzoyl and cyano) at the 4‐position has been …
Number of citations: 18 onlinelibrary.wiley.com
JAN EPSZTAJN - Advances in Heterocyclic Chemistry, 1992 - books.google.com
… The 3-amino-4-phenylpyridine 284, a model unit found in the structure of the antibiotic streptonigrin, has been constructed via a DoNſ-cross coupling sequence (Scheme 84)[90JCS (P1) …
Number of citations: 0 books.google.com
N Kumar - 1983 - ro.uow.edu.au
… The diazonium salt, prepared from 3-amino-4-phenylpyridine (134), gave 5,6-dihydrobenz[h]isoquinoline (135) via the Pschorr reaction,66 using either Gattermann's copper or …
Number of citations: 2 ro.uow.edu.au

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